![molecular formula C24H50O13Si2 B13410419 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate is a complex organosilicon compound. It is characterized by the presence of multiple ethoxy groups and silane functionalities, making it a versatile molecule in various chemical applications. This compound is often used in the synthesis of advanced materials due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate typically involves the reaction of triethoxysilane derivatives with ethylene glycol and carbonates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane, ethylene glycol, and carbonate sources such as dimethyl carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The carbonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a catalyst such as titanium isopropoxide.
Substitution: Common nucleophiles include amines and alcohols, and the reactions are usually conducted under mild conditions.
Major Products
The major products formed from these reactions include siloxane polymers, substituted carbonates, and various organosilicon derivatives.
Applications De Recherche Scientifique
2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.
Mécanisme D'action
The mechanism by which 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable, cross-linked networks that enhance the mechanical and chemical properties of the materials in which it is used. The molecular targets include hydroxyl groups on surfaces and within polymers, facilitating strong adhesion and durability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propylamine
Uniqueness
Compared to similar compounds, 2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate offers unique advantages such as:
- Enhanced Hydrolytic Stability : Due to the presence of multiple ethoxy groups.
- Versatility in Reactions : Can undergo a variety of chemical transformations.
- Improved Material Properties : Provides superior mechanical strength and chemical resistance in the materials it is incorporated into.
Propriétés
Formule moléculaire |
C24H50O13Si2 |
|---|---|
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
2-[2-(3-triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate |
InChI |
InChI=1S/C24H50O13Si2/c1-7-32-38(33-8-2,34-9-3)21-13-15-28-23(25)30-19-17-27-18-20-31-24(26)29-16-14-22-39(35-10-4,36-11-5)37-12-6/h7-22H2,1-6H3 |
Clé InChI |
BWELEHUPUBSPQD-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC(=O)OCCOCCOC(=O)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


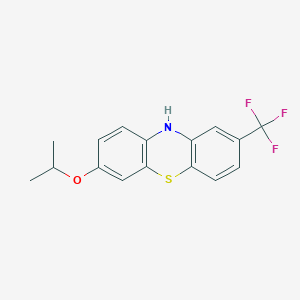
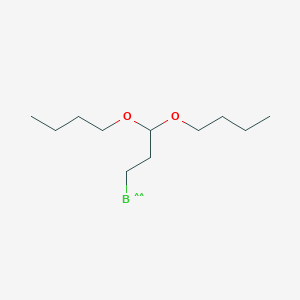
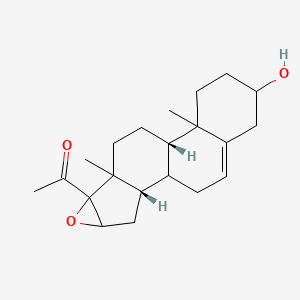


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
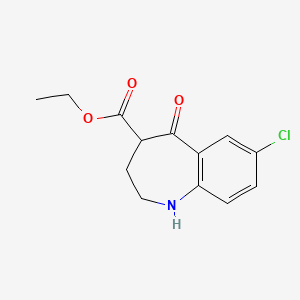
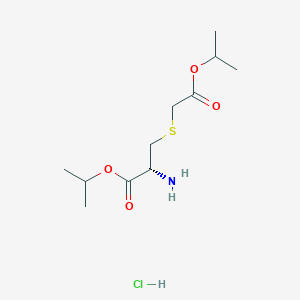
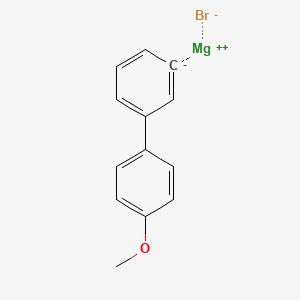
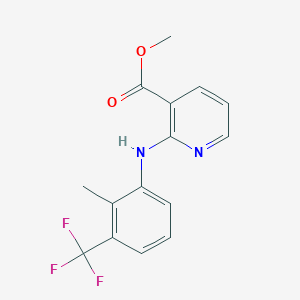
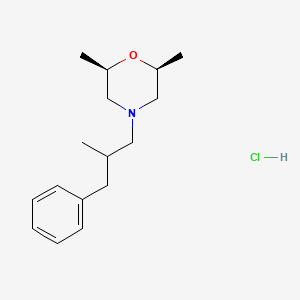
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
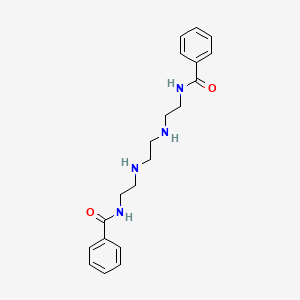
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
